5-Methoxy-2-(naphthalen-1-yl)benzoic acid
CAS No.: 1183693-82-4
Cat. No.: VC11712423
Molecular Formula: C18H14O3
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1183693-82-4 |
---|---|
Molecular Formula | C18H14O3 |
Molecular Weight | 278.3 g/mol |
IUPAC Name | 5-methoxy-2-naphthalen-1-ylbenzoic acid |
Standard InChI | InChI=1S/C18H14O3/c1-21-13-9-10-16(17(11-13)18(19)20)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,20) |
Standard InChI Key | KPMJTUVDANDPQD-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)C2=CC=CC3=CC=CC=C32)C(=O)O |
Canonical SMILES | COC1=CC(=C(C=C1)C2=CC=CC3=CC=CC=C32)C(=O)O |
Introduction
Structural and Physicochemical Properties
5-Methoxy-2-(naphthalen-1-yl)benzoic acid (C₁₈H₁₄O₃) features a benzoic acid backbone substituted with a methoxy group at the 5-position and a naphthalen-1-yl group at the 2-position. The naphthalene system introduces significant hydrophobicity, while the carboxylic acid and methoxy groups contribute to polar interactions. Key physicochemical parameters inferred from related compounds include:
Property | Value/Description |
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Molecular Weight | 286.31 g/mol |
LogP (Partition Coeff.) | ~4.7 (estimated via analogs) |
Topological PSA | ~99.1 Ų (calculated) |
Melting Point | Not experimentally reported |
The naphthalene moiety likely enhances π-π stacking interactions, as observed in structurally similar flavones . The methoxy group at position 5 may sterically hinder rotation around the C2–naphthalene bond, influencing conformational stability.
Synthetic Methodologies
While no direct synthesis of 5-methoxy-2-(naphthalen-1-yl)benzoic acid has been published, analogous anthranilic acid derivatives provide viable routes:
Suzuki-Miyaura Cross-Coupling
A Pd-catalyzed coupling between methyl 5-bromo-2-methoxybenzoate and naphthalen-1-ylboronic acid could yield the intermediate ester, followed by hydrolysis to the carboxylic acid . This method mirrors the synthesis of 5-(naphthalen-1-yl)furan-2-carboxylic acid, where tetrakis(triphenylphosphine)palladium(0) facilitated aryl-aryl bond formation in dimethoxyethane/water at 80°C .
Sequential Functionalization
Alternative approaches may involve:
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Methylation: Introducing the methoxy group to 5-hydroxy-2-(naphthalen-1-yl)benzoic acid using methyl iodide and a base.
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Carboxylic Acid Protection: Temporary esterification to prevent side reactions during naphthalene attachment.
Reaction yields for related compounds range from 38% to 77%, depending on steric and electronic factors .
Analytical Characterization
Hypothetical characterization data for 5-methoxy-2-(naphthalen-1-yl)benzoic acid can be extrapolated from related systems:
Spectroscopic Profiles
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¹H NMR (DMSO-d₆):
δ 13.17 (s, 1H, COOH), 8.38 (d, J = 8.3 Hz, naphthalene H8), 7.85–7.10 (m, aromatic protons) . -
MS (ESI-): m/z 285.1 [M−H]⁻ (calculated for C₁₈H₁₃O₃⁻).
X-ray Crystallography
While no crystal structure exists for this compound, orthorhombic packing (space group Pna2₁) has been observed in methoxy-substituted thiadiazoles, with unit cell parameters a = 22.6572 Å, b = 10.0205 Å .
Applications and Future Directions
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Oncology: As a potential aurora kinase inhibitor, leveraging naphthalene’s planar geometry for DNA intercalation.
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Material Science: Functionalization into metal-organic frameworks (MOFs) via carboxylate coordination.
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Prodrug Development: Esterification of the carboxylic acid to enhance bioavailability.
Further studies should prioritize:
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Experimental determination of LogP and solubility profiles.
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In vitro screening against kinase panels.
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Optimization of synthetic routes for scalable production.
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